molecular formula C21H19N3O3 B4389990 2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide

2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide

Cat. No. B4389990
M. Wt: 361.4 g/mol
InChI Key: KIETUTMRRSITNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide, also known as MPBA, is a chemical compound that is commonly used in scientific research. It belongs to the class of benzamide compounds and has a molecular weight of 375.4 g/mol. MPBA is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of 2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide involves its binding to the ATP-binding site of CK2, which prevents the phosphorylation of its substrates. This leads to the inhibition of CK2 activity and downstream signaling pathways. 2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. 2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide has also been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases.
Biochemical and Physiological Effects
2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide inhibits the activity of CK2 in a dose-dependent manner. 2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide has also been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. In vivo studies have shown that 2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide has anti-tumor activity in various mouse models of cancer. 2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide has several advantages as a tool for studying the role of CK2 in various cellular processes and diseases. It is a potent and selective inhibitor of CK2, making it a valuable tool for studying the downstream signaling pathways of CK2. 2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide has also been shown to have anti-tumor activity in various mouse models of cancer, making it a potential therapeutic agent for cancer. However, there are also some limitations to the use of 2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide in lab experiments. 2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide has low solubility in aqueous solutions, which can limit its use in certain assays. 2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide also has poor bioavailability and rapid metabolism in vivo, which can limit its use as a therapeutic agent.

Future Directions

There are several future directions for the use of 2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide in scientific research. One direction is to study the role of CK2 in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. 2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide can be used as a tool to study the downstream signaling pathways of CK2 and to develop new therapeutic agents that target CK2. Another direction is to develop new formulations of 2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide that improve its solubility and bioavailability in vivo. This can improve the efficacy of 2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide as a therapeutic agent for cancer and other diseases. Finally, future studies can focus on identifying new targets of 2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide and developing new compounds that are more potent and selective inhibitors of CK2.

Scientific Research Applications

2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide is commonly used in scientific research as a potent inhibitor of CK2. CK2 is a serine/threonine protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 has been implicated in the development of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. 2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the activity of CK2 both in vitro and in vivo, making it a valuable tool for studying the role of CK2 in various cellular processes and diseases.

properties

IUPAC Name

2-[(3-methoxybenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-27-17-8-4-7-16(12-17)20(25)24-19-10-3-2-9-18(19)21(26)23-14-15-6-5-11-22-13-15/h2-13H,14H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIETUTMRRSITNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.